

Spectroscopic Data of 4-Ethoxyamphetamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *4-Ethoxyamphetamine hydrochloride*
Cat. No.: *B175335*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **4-Ethoxyamphetamine hydrochloride**. Designed for researchers, scientists, and drug development professionals, this document delves into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available, peer-reviewed spectroscopic data for **4-Ethoxyamphetamine hydrochloride** is not readily found, this guide will establish the predicted spectral characteristics based on its molecular structure and by drawing parallels with closely related and well-documented analogs.

Introduction to 4-Ethoxyamphetamine Hydrochloride

4-Ethoxyamphetamine, also known as para-ethoxyamphetamine (4-ETA), is a psychoactive substance belonging to the phenethylamine and amphetamine chemical classes. It is structurally analogous to other para-substituted amphetamines, such as the more well-known 4-methoxyamphetamine (PMA). The hydrochloride salt of 4-ethoxyamphetamine is the common form used in laboratory settings for its increased stability and solubility.

The precise and unambiguous characterization of this molecule is paramount for forensic analysis, pharmacological research, and in the context of drug development and regulation. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure and confirming the identity of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ^1H NMR Spectrum

The proton NMR (^1H NMR) spectrum of **4-Ethoxyamphetamine hydrochloride** is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The presence of the hydrochloride salt will influence the chemical shifts of protons near the amine group.

Table 1: Predicted ^1H NMR Chemical Shifts for **4-Ethoxyamphetamine Hydrochloride**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Aromatic (Ha)	~7.1	Doublet	2H	Protons ortho to the ethoxy group.
Aromatic (Hb)	~6.8	Doublet	2H	Protons meta to the ethoxy group.
Methylene (-O-CH ₂ -CH ₃)	~4.0	Quartet	2H	Protons of the methylene group of the ethoxy substituent, split by the adjacent methyl group.
Methine (-CH-)	~3.5	Multiplet	1H	The proton on the chiral center, split by the adjacent methyl and methylene groups.
Methylene (-CH ₂ -CH-)	~2.9	Multiplet	2H	Protons of the methylene group adjacent to the aromatic ring.
Amine (-NH ₃ ⁺)	Broad singlet	3H	Protons of the protonated amine, often exchanging with the solvent, leading to a broad signal. The chemical shift can be highly variable depending on the	

				solvent and concentration.
Methyl (-O-CH ₂ -CH ₃)	~1.4	Triplet	3H	Protons of the terminal methyl group of the ethoxy substituent, split by the adjacent methylene group.
Methyl (-CH-CH ₃)	~1.2	Doublet	3H	Protons of the methyl group on the propane chain, split by the adjacent methine proton.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **4-Ethoxyamphetamine Hydrochloride**

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
Aromatic (C-O)	~157	Aromatic carbon bonded to the ethoxy group.
Aromatic (C-C)	~130	Aromatic carbons ortho to the ethoxy group.
Aromatic (CH)	~115	Aromatic carbons meta to the ethoxy group.
Aromatic (quaternary)	~130	Quaternary aromatic carbon.
Methylene (-O-CH ₂ -CH ₃)	~63	Methylene carbon of the ethoxy group.
Methine (-CH-)	~50	Methine carbon of the propane chain.
Methylene (-CH ₂ -CH-)	~40	Methylene carbon adjacent to the aromatic ring.
Methyl (-O-CH ₂ -CH ₃)	~15	Methyl carbon of the ethoxy group.
Methyl (-CH-CH ₃)	~20	Methyl carbon of the propane chain.

Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Ethoxyamphetamine hydrochloride** in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for D₂O, to calibrate the chemical shift scale to 0 ppm.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ^{13}C nuclei.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **4-Ethoxyamphetamine hydrochloride** is expected to show characteristic absorption bands for the aromatic ring, ether linkage, and the primary amine salt.

Table 3: Predicted IR Absorption Bands for **4-Ethoxyamphetamine Hydrochloride**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3100-2800	Strong, broad	-NH ₃ ⁺	N-H stretching of the primary amine salt.
3050-3000	Medium	Aromatic C-H	C-H stretching.
2980-2850	Medium-Strong	Aliphatic C-H	C-H stretching of methyl and methylene groups.
1610, 1510	Medium-Strong	C=C	Aromatic ring stretching.
1250	Strong	C-O-C	Asymmetric stretching of the aryl alkyl ether.
830	Strong	Aromatic C-H	Out-of-plane bending for a 1,4-disubstituted (para) aromatic ring.

Experimental Protocol for FTIR-ATR Spectroscopy

- **Sample Preparation:** Place a small amount of the solid **4-Ethoxyamphetamine hydrochloride** powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Instrument Setup:** Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
- **Sample Analysis:** Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum over a range of 4000 to 400 cm⁻¹.
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. For 4-Ethoxyamphetamine, Electron Ionization (EI) would likely be used.

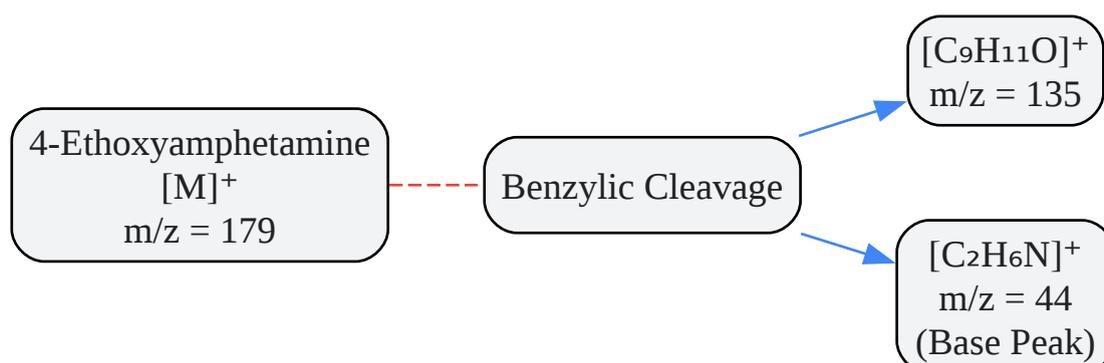
Predicted Mass Spectrum

The molecular ion peak ($[M]^+$) for the free base of 4-ethoxyamphetamine ($C_{11}H_{17}NO$) would be at a mass-to-charge ratio (m/z) of 179.26. However, under EI conditions, the molecular ion may be weak or absent. The major fragmentation pathway is expected to be the cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage), which is a characteristic fragmentation for amphetamines.

Table 4: Predicted Key Mass Fragments for 4-Ethoxyamphetamine

m/z	Proposed Fragment	Rationale
179	$[C_{11}H_{17}NO]^+$	Molecular ion of the free base.
135	$[C_9H_{11}O]^+$	Loss of the aminopropane side chain via benzylic cleavage.
44	$[C_2H_6N]^+$	The iminium cation resulting from the alpha-cleavage. This is often the base peak for amphetamines.

Visualization of Predicted Fragmentation



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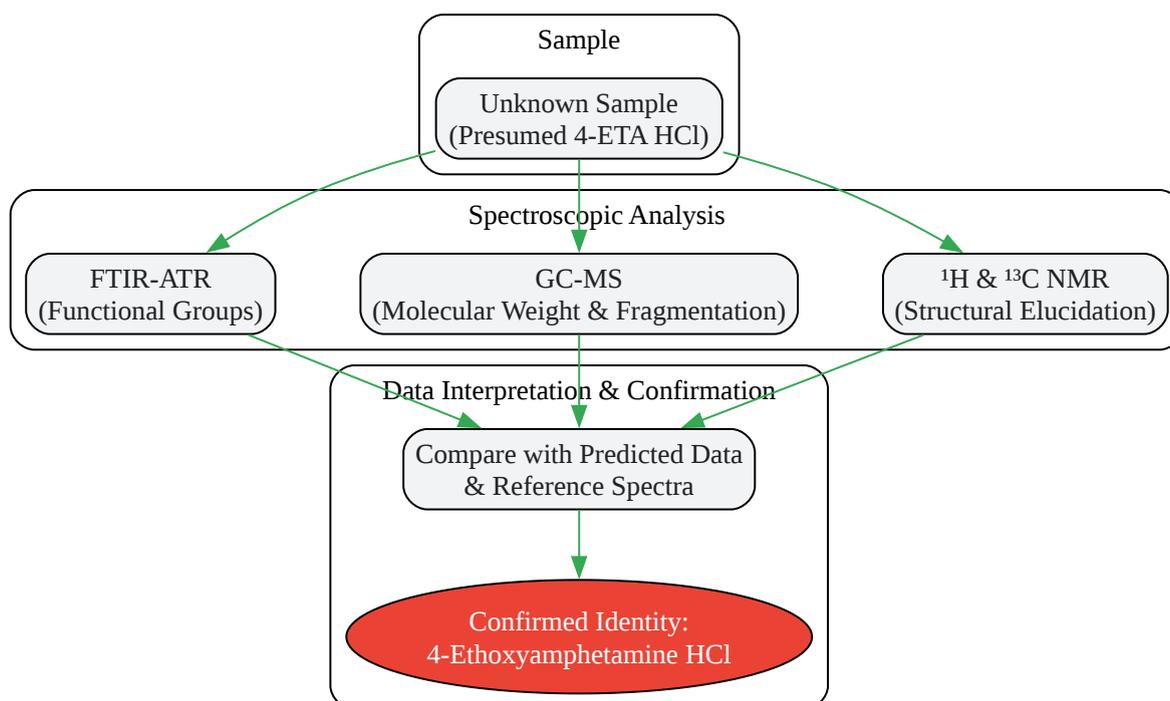
Caption: Predicted EI Mass Spectrometry fragmentation of 4-Ethoxyamphetamine.

Experimental Protocol for GC-MS

- **Sample Preparation:** Dissolve a small amount of **4-Ethoxyamphetamine hydrochloride** in a suitable solvent (e.g., methanol). The sample may need to be derivatized (e.g., with trifluoroacetic anhydride) to improve its chromatographic properties, though analysis of the free base is also common.
- **Gas Chromatography (GC):** Inject the sample into the GC. The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program would start at a low temperature and ramp up to a higher temperature to elute all components.
- **Mass Spectrometry (MS):** As the components elute from the GC column, they enter the ion source of the mass spectrometer (typically an EI source). The molecules are ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.
- **Data Analysis:** The resulting mass spectrum for each chromatographic peak is compared to a library of known spectra for identification.

Integrated Analytical Workflow

A robust identification of **4-Ethoxyamphetamine hydrochloride** relies on the combination of these spectroscopic techniques. The following diagram illustrates a typical workflow.



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Caption: General workflow for the spectroscopic identification of a compound.

Conclusion

The spectroscopic characterization of **4-Ethoxyamphetamine hydrochloride** is essential for its unambiguous identification. While a complete, published dataset is not readily available, a combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provides the necessary information for its structural elucidation. The predicted data and protocols outlined in this guide, based on fundamental principles and comparison with analogous structures, offer a robust framework for researchers and scientists working with this and related compounds. The synergistic use of these techniques ensures the highest level of scientific integrity and trustworthiness in the analytical results.

References

- While no direct and complete spectroscopic data for **4-Ethoxyamphetamine hydrochloride** was found in the public domain during the literature search, the principles and comparative data are based on general knowledge from organic spectroscopy textbooks and data from structurally similar compounds found in various scientific databases and publications.
 - NIST Chemistry WebBook: A comprehensive source for chemical and physical data, including mass spectra and IR spectra for many compounds. ([Link](#))
 - PubChem: A public database of chemical substances and their properties, often including links to spectral data. ([Link](#))
 - Scientific Journals: Publications in analytical chemistry, forensic science, and pharmacology that detail the synthesis and characterization of new psychoactive substances. Examples include the Journal of Analytical Toxicology, Forensic Science International, and the Journal of Organic Chemistry.
 - SWGDRUG Monographs: The Scientific Working Group for the Analysis of Seized Drugs provides monographs with spectroscopic data for many controlled substances. ([Link](#))
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